molecular formula C10H7NO B11919721 2H-Indeno[1,2-D]isoxazole CAS No. 42339-01-5

2H-Indeno[1,2-D]isoxazole

Cat. No.: B11919721
CAS No.: 42339-01-5
M. Wt: 157.17 g/mol
InChI Key: UZKFCSDDXVYADZ-UHFFFAOYSA-N
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Description

2H-Indeno[1,2-D]isoxazole (CAS 42339-01-5) is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 10 H 7 NO, with a molecular weight of 157.17 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the construction of complex molecular hybrids designed for biological evaluation . The core research value of this compound lies in its role as a precursor in 1,3-dipolar cycloaddition reactions, which are powerful tools for building structurally diverse libraries of pharmacologically active molecules . The isoxazole moiety is a privileged scaffold in drug discovery, well-documented for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Researchers utilize this and related structures to develop novel hybrids, such as those fused with isoquinolinone, to explore new mechanisms of enzyme inhibition and other therapeutic targets . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42339-01-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-indeno[1,2-d][1,2]oxazole

InChI

InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-11-12-10/h1-6,11H

InChI Key

UZKFCSDDXVYADZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CNO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indeno[1,2-D]isoxazole typically involves cyclization reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free methods have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scalability, such as using eco-friendly solvents and catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[1,2-D]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

2H-Indeno[1,2-D]isoxazole features a fused structure combining an indene and an isoxazole ring, with the molecular formula C10H7NOC_{10}H_7NO and a molecular weight of 157.17 g/mol. The compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom, which contributes to its unique reactivity and interaction with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds derived from this structure have shown significant activity against various pathogens, including protozoa such as Giardia intestinalis and Entamoeba histolytica . These derivatives exhibit giardicidal and amebicidal effects that are more potent than traditional treatments like metronidazole.

Case Study: Antiprotozoal Activity

  • Compounds Tested : 2-phenyl-2H-indazole derivatives
  • Pathogens : G. intestinalis, E. histolytica
  • Findings : Compounds exhibited low micromolar activity against these protozoa, indicating their potential as selective antiprotozoal agents .

Anti-inflammatory Properties

Apart from antimicrobial effects, certain derivatives of this compound have been evaluated for their anti-inflammatory potential. In vitro studies demonstrated inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . This suggests that these compounds could be developed into dual-action drugs targeting both infections and inflammatory conditions.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various synthetic methodologies, including click chemistry and cycloaddition reactions .

Table 1: Synthetic Methods for this compound Derivatives

Synthesis MethodDescriptionYield
Click ChemistryCombines aryl hydroxamoyl chlorides with alkyne moietiesModerate to high
CycloadditionUtilizes nitrone precursors with alkynesHigh yields under mild conditions

Potential in Drug Development

The binding interactions of this compound with biological targets have been explored using molecular docking studies. These investigations reveal that the compound can effectively bind to specific receptors, which is crucial for developing new therapeutic agents .

Case Study: Dual Inhibitors

  • Target Enzymes : α-amylase and α-glucosidase
  • Findings : Certain hybrids incorporating isoxazole structures were identified as potent inhibitors, suggesting a pathway for managing diabetes through innovative drug design .

Mechanism of Action

The mechanism by which 2H-Indeno[1,2-D]isoxazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2H-Indeno[2,1-d]isoxazole with other isoxazole derivatives:

Compound CAS Number PSA (Ų) LogP Key Structural Features
2H-Indeno[2,1-d]isoxazole 20562-59-8 21.26 2.88 Fused indene-isoxazole bicyclic core
Benzo[d]isoxazole 271-95-4 28.93 1.42 Benzene fused to isoxazole
3-(4-Chlorophenyl)isoxazole - 35.70 3.12 Chlorophenyl substituent at C3
3-(4-Bromophenyl)isoxazole - 35.70 3.45 Bromophenyl substituent at C3

Key Observations :

  • Higher LogP values in halogenated derivatives (e.g., 3.45 for 3-(4-bromophenyl)isoxazole) correlate with increased lipophilicity, which may improve blood-brain barrier penetration .
Enzyme Inhibition
  • 3-(4-Bromophenyl)isoxazole : Exhibits competitive inhibition against glutathione-S-transferase (GST) due to bromine’s electron-withdrawing effects, enhancing binding affinity .
  • 3-(4-Chlorophenyl)isoxazole: Shows noncompetitive inhibition against glutathione reductase (GR), suggesting binding outside the active site .
Anticancer Activity
  • Compound 2 (unnamed isoxazole derivative) : Induces erythroid differentiation in K562 leukemia cells (P < 0.0001), outperforming analogs with nitro or bromine groups .
  • Natural Isoxazole Derivatives : Some exhibit antiproliferative effects via apoptosis induction, though efficacy varies with substituent electronegativity and ring saturation .

Biological Activity

2H-Indeno[1,2-D]isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a fused indene and isoxazole ring system, which contributes to its unique chemical properties. The presence of the isoxazole moiety is significant as it often enhances biological activity through various mechanisms.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of isoxazole have been evaluated for their antiproliferative effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Activity : There is evidence supporting the antimicrobial effects of isoxazole derivatives, including potential activity against bacterial and fungal strains .
  • Enzyme Inhibition : Research has highlighted the ability of certain isoxazole derivatives to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management .

Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Anticancer Study : A recent study synthesized various indeno[1,2-D]isoxazole derivatives and evaluated their anticancer activity against human cancer cell lines. Results indicated that specific modifications to the structure enhanced cytotoxicity significantly .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects of an indeno[1,2-D]isoxazole derivative in a murine model of inflammation. The results showed a marked reduction in paw edema and inflammatory markers compared to controls .
  • Enzyme Inhibition Study : A series of experiments were conducted to assess the inhibitory effects on α-amylase and α-glucosidase. The findings revealed that certain derivatives exhibited potent inhibitory activity comparable to established antidiabetic drugs .

Data Tables

Biological ActivityCompound TypeReference
AnticancerIndeno[1,2-D]isoxazole Derivative
Anti-inflammatoryIndeno[1,2-D]isoxazole Derivative
Enzyme Inhibition (α-amylase)Isoxazole Derivative

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Pathways : It likely inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
  • Enzyme Interaction : The structural features allow for effective binding to active sites of enzymes like α-amylase and α-glucosidase, thereby inhibiting their activity.

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